molecular formula C17H18N2O2 B2590211 2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole CAS No. 838901-83-0

2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2590211
CAS No.: 838901-83-0
M. Wt: 282.343
InChI Key: IEQMNTAFMMYGJG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The 3,4-dimethoxybenzyl group is a common protective group in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dimethoxybenzyl alcohol have been synthesized using various reagents . Another compound, (±)-3,4-dimethoxybenzyl-4-methyloctanoate, was synthesized as a novel synthetic analogue to capsinoids .


Chemical Reactions Analysis

The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

Scientific Research Applications

Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole : Solid lipid nanoparticles and polymeric nanocapsules containing fungicides such as carbendazim, a related benzimidazole compound, demonstrate enhanced delivery for plant disease treatment. These formulations offer improved release profiles, reduced environmental toxicity, and better fungicide stability (E. Campos et al., 2015).

Antiviral and Antibacterial Applications

Synthesis and Antiviral Activity of Benzyl-substituted Imidazo[1,5-a]-1,3,5-triazine Derivatives : Research on benzyl-substituted triazine derivatives, structurally related to benzimidazoles, has shown selective inhibition against various viruses, suggesting that similar modifications in benzimidazoles could provide antiviral benefits (B. Golankiewicz et al., 1995).

Antibacterial Agents from 2,4-Diamino-5-benzylpyrimidines : Modifications on benzylpyrimidines, akin to benzimidazole derivatives, have shown significant in vitro activity against anaerobic bacteria, suggesting potential antibacterial applications for similarly structured benzimidazoles (B. Roth et al., 1989).

Antioxidant and Enzyme Inhibition

α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities of Benzimidazole Derivatives : Studies on benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have shown promising α-glucosidase inhibitory and antioxidant activities. These findings suggest potential applications in managing diabetes and oxidative stress-related conditions (E. Menteşe et al., 2015).

Corrosion Inhibition

Theoretical Study of Benzimidazole Derivatives as Corrosion Inhibitors : Benzimidazole and its derivatives have been studied for their potential as corrosion inhibitors, demonstrating significant protective effects on metal surfaces. This application could be relevant for "2-(3,4-dimethoxybenzyl)-1-methyl-1H-benzimidazole" in industrial settings (I. Obot & N. Obi-Egbedi, 2010).

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-19-14-7-5-4-6-13(14)18-17(19)11-12-8-9-15(20-2)16(10-12)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQMNTAFMMYGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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